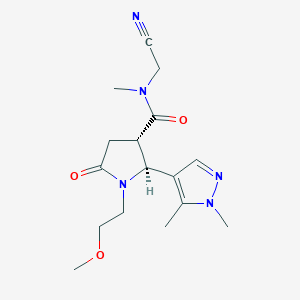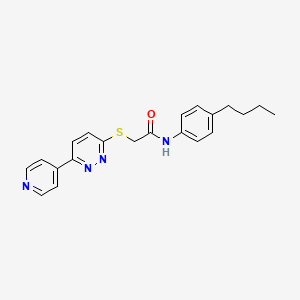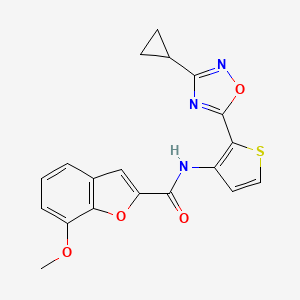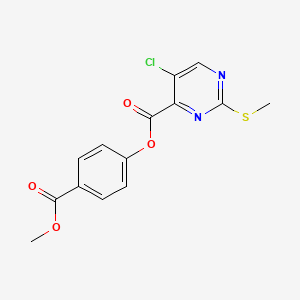]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione CAS No. 338772-51-3](/img/structure/B2636194.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methylamino)]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a spirocyclic structure, and a dihydro-pyrolo-isoxazole dione. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and their arrangement in the molecule. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, trifluoromethyl-substituted compounds are often strong acids .科学的研究の応用
Efficient Synthesis Methods
A study detailed an effective synthesis protocol for a series of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, showcasing the compound's utility in creating structurally diverse and complex molecules. This research highlights the compound's role in regioselective synthesis, employing trifluoroacetylation and reactions with hydroxylamine hydrochloride, leading to novel spiro heterocycles. Structural determination techniques such as NMR spectroscopy, X-ray diffraction, and GC–MS were pivotal in characterizing the synthesized molecules (Bonacorso et al., 2017).
Novel Heterocyclic Derivatives
Research into one-pot synthesis methods has produced thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, demonstrating the compound's versatility in facilitating the formation of complex heterocycles. This approach employed three-component condensation, underscoring the potential for creating a wide array of derivatives for further study (Dyachenko et al., 2020).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety represents a significant advancement in the efficient and rapid production of complex heterocyclic compounds. This method highlights the compound's reactivity and potential for creating pharmacologically relevant structures under controlled conditions, showcasing its broad applicability in medicinal chemistry and drug development (Shaaban, 2008).
Spiro Heterocyclization Techniques
The spiro heterocyclization of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione with dimedone represents another facet of the compound's utility in synthesizing novel heterocycles. This process yields compounds with potential biological activity, illustrating the compound's importance in creating new molecules with possible therapeutic applications (Racheva & Maslivets, 2007).
作用機序
将来の方向性
特性
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5',5'-dimethylspiro[3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,2'-cyclohexane]-1',3',4,6-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O5/c1-17(2)5-10(28)18(11(29)6-17)12-13(32-25-18)16(31)27(15(12)30)26(3)14-9(20)4-8(7-24-14)19(21,22)23/h4,7,12-13,25H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPPSMAMRPSTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C3C(C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl)ON2)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)





![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636122.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)

